1-Phenethylpiperidin-4-ol
Overview
Description
1-Phenethylpiperidin-4-ol is a chemical compound with the molecular formula C13H19NO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its structural similarity to other piperidine derivatives, which are often used in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
1-Phenethylpiperidin-4-ol is a synthetic opioid and a close structural analogue of fentanyl . Opioids primarily target the opioid receptors in the central nervous system. These receptors play a crucial role in pain management and general anesthesia .
Mode of Action
As an opioid, this compound interacts with its targets, the opioid receptors, by mimicking the action of endogenous opioids. This interaction results in the inhibition of the transmission of pain signals, thereby producing analgesic effects .
Biochemical Pathways
It is known that opioids generally affect the release of neurotransmitters such as dopamine and serotonin, which are involved in pain perception and mood regulation .
Pharmacokinetics
They are metabolized in the liver and excreted through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action are primarily analgesic, due to its interaction with the opioid receptors. This can result in decreased consciousness, miosis, and respiratory depression .
Biochemical Analysis
Biochemical Properties
It is known that this compound is used in the preparation of 1-Pyrrolidinyl Indane derivatives, which act as Histamine H3 receptor antagonists useful in the treatment of diseases .
Metabolic Pathways
The metabolic pathways of 1-Phenethylpiperidin-4-ol are not well-characterized. Based on the metabolism of similar compounds, it can be anticipated that the metabolism of this compound may involve reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenethylpiperidin-4-ol can be synthesized through various methods. One common approach involves the reduction of 1-phenethyl-4-piperidone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an organic solvent like ethanol or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Phenethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The phenethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 1-Phenethyl-4-piperidone
Reduction: Various reduced derivatives depending on the conditions
Substitution: Substituted piperidine derivatives
Scientific Research Applications
1-Phenethylpiperidin-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Derivatives of this compound are explored for their potential therapeutic effects.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-Phenethyl-4-piperidone: A precursor in the synthesis of 1-Phenethylpiperidin-4-ol.
Fentanyl: A potent synthetic opioid with a similar piperidine structure.
Acryloylfentanyl: A synthetic opioid and structural analogue of fentanyl.
Uniqueness
This compound is unique due to its specific hydroxyl group, which allows for diverse chemical modifications and potential biological activities. Its structural versatility makes it a valuable compound in various fields of research.
Properties
IUPAC Name |
1-(2-phenylethyl)piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-7-10-14(11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGMSTKBHJVPJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188669 | |
Record name | 1-Phenethylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3518-76-1 | |
Record name | 1-(2-Phenylethyl)-4-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3518-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenethylpiperidin-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003518761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenethylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenethylpiperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.480 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-PHENETHYLPIPERIDIN-4-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U62RHL2Y72 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the substituents on the piperidine ring in 3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-1-phenethylpiperidin-4-ol?
A1: The research paper states that the piperidine ring adopts a chair conformation with the carbonyl and hydroxy substituents in a cis configuration. [] This means both the carbonyl and hydroxy groups are oriented on the same side of the piperidine ring. Additionally, the two chlorobenzene rings are not coplanar, exhibiting a dihedral angle of 24.3° between them. []
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